Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium
Overview
Description
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium is a complex organometallic compound with the chemical formula C18H27ClRu. It is known for its role as a homogeneous catalyst in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium can be synthesized through the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with 1,5-cyclooctadiene in an etheral solvent . The reaction proceeds as follows: [ \text{0.25 [CpRuCl]}_4 + \text{1,5-cyclooctadiene} \rightarrow \text{CpRuCl(1,5-cyclooctadiene)} ]
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium undergoes various types of reactions, including:
Cyclotrimerization: Catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate.
C-C Coupling: Facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: Catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkynylboronates, propargyl alcohols, terminal alkynes, norbornenes, norbornadiene, and organic disulfides. Typical reaction conditions involve the use of solvents such as dichloromethane and ether, with reactions often conducted at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include arylboronates, highly substituted phthalides, [2 + 2] cycloadducts, and vic-dithioethers .
Scientific Research Applications
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a catalyst in the synthesis of medicinal compounds.
Industry: Utilized in industrial processes for the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its catalytic effects by coordinating with substrates through its ruthenium center. This coordination facilitates various chemical transformations, such as cyclotrimerization and C-C coupling, by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved include the formation of intermediate complexes with substrates, which then undergo further transformations to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Similar in structure and catalytic properties, used in oxidative olefination reactions and C-C bond cleavage of secondary alcohols.
Chloro(1,5-cyclooctadiene)methylpalladium(II): Used as a catalyst for addition polymerization reactions and double carbonylation.
Uniqueness
Chloro(1,5-cyclooctadiene)(pentamethyl-cyclopentadienyl)ruthenium is unique due to its high efficiency and selectivity in catalyzing a wide range of reactions, particularly those involving carbon-carbon and carbon-heteroatom bond formation. Its versatility and stability under various reaction conditions make it a valuable catalyst in both academic and industrial settings .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVMVFXUVNUNNG-ONEVTFJLSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.[Cl-].[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(C(=C1C)C)(C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClRu | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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